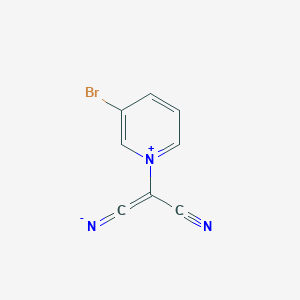
3-Bromo-1-(dicyanomethylide)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(dicyanomethylide)pyridinium is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3-Bromo-1-(dicyanomethylide)pyridinium possesses a pyridinium ring substituted with bromine and dicyanomethylide groups. The molecular formula is C9H6BrN4, with a molecular weight of 244.07 g/mol. The presence of the dicyanomethylide moiety enhances its reactivity, making it suitable for various chemical transformations.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as an electrophilic species in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Cyclization Reactions: The dicyanomethylide group can facilitate cyclization processes, resulting in the formation of heterocyclic compounds.
Photochemistry
This compound has shown potential in photochemical applications due to its ability to absorb light and undergo photochemical reactions. This property is particularly useful in:
- Photoinitiators for Polymerization: The compound can act as a photoinitiator in polymerization processes, enabling the development of light-sensitive materials.
- Dyes and Pigments: Its strong absorption characteristics make it suitable for use as a dye or pigment in various applications.
Electronic Materials
The compound's electronic properties make it an attractive candidate for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs): Due to its ability to emit light upon excitation, it can be incorporated into OLED devices.
- Solar Cell Applications: Its electron-accepting properties are beneficial for developing organic photovoltaic cells.
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the use of this compound as a precursor in synthesizing various pyridine derivatives through nucleophilic substitution reactions. The results indicated high yields and selectivity for desired products, showcasing its effectiveness as a synthetic building block.
Case Study 2: Photochemical Behavior
Research investigating the photochemical behavior of this compound revealed that it could initiate polymerization under UV light exposure. The study highlighted its potential as a photoinitiator in developing UV-curable coatings and adhesives.
Case Study 3: Electronic Properties
In another study focused on organic electronics, this compound was incorporated into OLEDs. The devices exhibited enhanced performance metrics, including improved brightness and efficiency, demonstrating the compound's utility in electronic applications.
Data Tables
| Application Type | Specific Use |
|---|---|
| Organic Synthesis | Reagent for nucleophilic substitutions |
| Photochemistry | Photoinitiators for polymerization |
| Electronic Materials | Components in OLEDs and solar cells |
Eigenschaften
Molekularformel |
C8H4BrN3 |
|---|---|
Molekulargewicht |
222.04g/mol |
IUPAC-Name |
[2-(3-bromopyridin-1-ium-1-yl)-2-cyanoethenylidene]azanide |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12(6-7)8(4-10)5-11/h1-3,6H |
InChI-Schlüssel |
PKQXNZLPIDREAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















